molecular formula C17H12N2O4 B14040082 (2E)-4-{[4-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobut-2-enoic acid

(2E)-4-{[4-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobut-2-enoic acid

Cat. No.: B14040082
M. Wt: 308.29 g/mol
InChI Key: VIGAAEWLQATVQN-MDZDMXLPSA-N
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Description

3-(4-(benzo[d]oxazol-2-yl)phenylcarbamoyl)acrylic acid is a complex organic compound featuring a benzo[d]oxazole moiety linked to a phenylcarbamoyl group and an acrylic acid unit.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(benzo[d]oxazol-2-yl)phenylcarbamoyl)acrylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

3-(4-(benzo[d]oxazol-2-yl)phenylcarbamoyl)acrylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

3-(4-(benzo[d]oxazol-2-yl)phenylcarbamoyl)acrylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-(benzo[d]oxazol-2-yl)phenylcarbamoyl)acrylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound containing an oxazole moiety.

    Ditazole: A platelet aggregation inhibitor with an oxazole structure.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.

    Oxaprozin: A COX-2 inhibitor with an oxazole component.

Uniqueness

3-(4-(benzo[d]oxazol-2-yl)phenylcarbamoyl)acrylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H12N2O4

Molecular Weight

308.29 g/mol

IUPAC Name

(E)-4-[4-(1,3-benzoxazol-2-yl)anilino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C17H12N2O4/c20-15(9-10-16(21)22)18-12-7-5-11(6-8-12)17-19-13-3-1-2-4-14(13)23-17/h1-10H,(H,18,20)(H,21,22)/b10-9+

InChI Key

VIGAAEWLQATVQN-MDZDMXLPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)/C=C/C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C=CC(=O)O

Origin of Product

United States

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